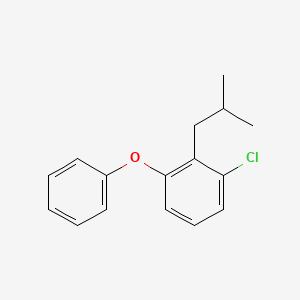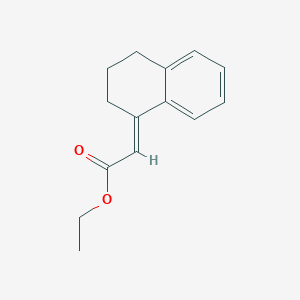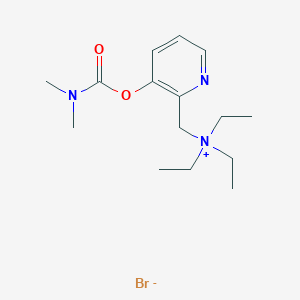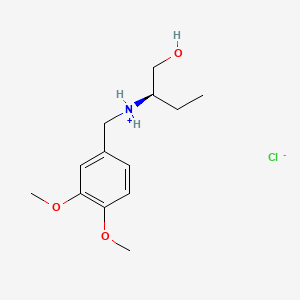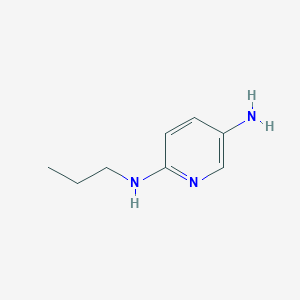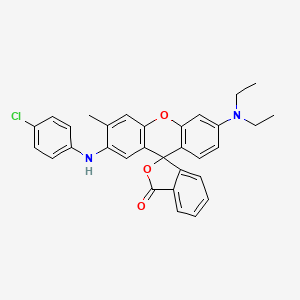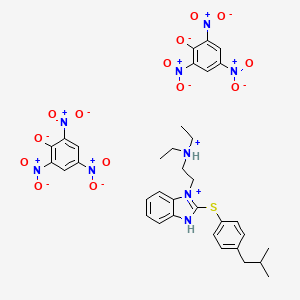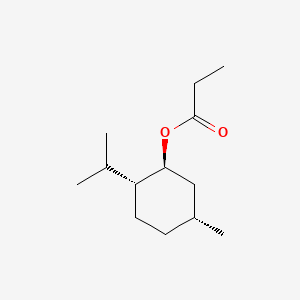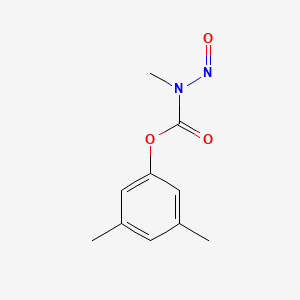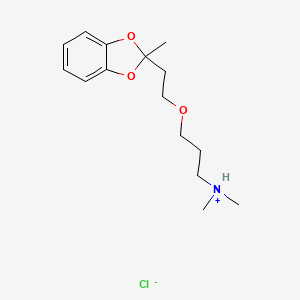
Titanium, tris(10-(3-hexyloxiranyl)-9-decenoato-kappaO)(2-propanolato)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is a complex organometallic compound with the molecular formula C57H100O10Ti. It is known for its unique structure, which includes a titanium center coordinated to three 10-(3-hexyloxiranyl)dec-9-eno-1-ato ligands and one propan-2-olato ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium typically involves the reaction of titanium isopropoxide with 10-(3-hexyloxiranyl)dec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can alter the oxidation state of titanium, affecting the overall stability and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce new titanium complexes with different ligands.
科学的研究の応用
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as epoxidation and polymerization reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
作用機序
The mechanism by which Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can facilitate the activation of substrates through coordination and electron transfer processes. The specific molecular targets and pathways involved depend on the nature of the substrates and the reaction conditions.
類似化合物との比較
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium compound with different reactivity and applications.
Titanium dioxide: A widely used titanium compound in catalysis and materials science.
Uniqueness
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is unique due to its complex structure and the presence of both epoxide and alkene functionalities in the ligands.
特性
CAS番号 |
68443-39-0 |
|---|---|
分子式 |
C57H104O10Ti |
分子量 |
997.3 g/mol |
IUPAC名 |
(E)-10-(3-hexyloxiran-2-yl)dec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H32O3.C3H8O.Ti/c3*1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20;1-3(2)4;/h3*11,14,16-17H,2-10,12-13,15H2,1H3,(H,19,20);3-4H,1-2H3;/b3*14-11+;; |
InChIキー |
BSUXKBHSHXDCRU-RWBKAWJDSA-N |
異性体SMILES |
CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
正規SMILES |
CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


